Product packaging for N-(5-Bromo-2-methylphenyl)acetamide(Cat. No.:CAS No. 116436-10-3)

N-(5-Bromo-2-methylphenyl)acetamide

Cat. No.: B050266
CAS No.: 116436-10-3
M. Wt: 228.09 g/mol
InChI Key: HCSKOFDCUTVQKW-UHFFFAOYSA-N
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Description

N-(5-Bromo-2-methylphenyl)acetamide is a high-purity organic compound of significant interest in medicinal chemistry and advanced organic synthesis. Its core research value lies in its structure, which incorporates both a bromine substituent and an acetamide group on a toluene-derived aromatic ring. This makes it a versatile and valuable synthetic intermediate, particularly in the development of novel pharmacologically active molecules. The bromine atom at the 5-position serves as an excellent handle for further functionalization via cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination, enabling the rapid construction of more complex molecular architectures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10BrNO B050266 N-(5-Bromo-2-methylphenyl)acetamide CAS No. 116436-10-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(5-bromo-2-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c1-6-3-4-8(10)5-9(6)11-7(2)12/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCSKOFDCUTVQKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50557771
Record name N-(5-Bromo-2-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50557771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116436-10-3
Record name N-(5-Bromo-2-methylphenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116436-10-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(5-Bromo-2-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50557771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis

The primary method for synthesizing N-(5-Bromo-2-methylphenyl)acetamide involves the acetylation of 5-bromo-2-methylaniline (B1273131). This reaction is typically carried out using acetic anhydride (B1165640) or acetyl chloride.

A common procedure involves reacting 5-bromo-2-methylaniline with acetic anhydride. The reaction can be performed under various conditions, often with gentle heating to ensure the completion of the acetylation process. The resulting product can then be isolated and purified through techniques such as recrystallization to yield this compound as a solid.

Chemical Reactivity and Derivatization

The chemical reactivity of N-(5-Bromo-2-methylphenyl)acetamide is largely dictated by its functional groups: the acetamide (B32628) moiety and the substituted phenyl ring.

The amide group can undergo hydrolysis under acidic or basic conditions to yield 5-bromo-2-methylaniline (B1273131) and acetic acid. The bromine atom on the phenyl ring is susceptible to various nucleophilic substitution reactions, although the reactivity is influenced by the electron-donating methyl group and the electron-withdrawing acetamido group.

This compound serves as a key starting material for the synthesis of a range of derivatives. For instance, the bromine atom can be replaced by other functional groups through transition metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination reactions. These reactions allow for the introduction of diverse substituents, leading to the creation of novel molecules with potentially interesting biological or material properties. One example of a derivative is 2-Amino-N-(5-bromo-2-methylphenyl)acetamide. biosynth.com

Spectroscopic and Structural Elucidation of N 5 Bromo 2 Methylphenyl Acetamide and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

One-dimensional (1D) NMR spectroscopy, including ¹H and ¹³C NMR, offers primary information on the chemical environment of hydrogen and carbon atoms, respectively. For N-(5-Bromo-2-methylphenyl)acetamide, one would expect to observe distinct signals for the aromatic protons, the methyl group protons, and the acetyl group protons in the ¹H NMR spectrum. Similarly, the ¹³C NMR spectrum would show unique resonances for each carbon atom in the molecule.

To definitively assign these signals and elucidate the connectivity of atoms, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies spin-spin couplings between neighboring protons. For this compound, COSY would be crucial in establishing the connectivity of the protons on the aromatic ring, showing which protons are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the directly attached carbon atoms. HSQC would allow for the unambiguous assignment of each proton to its corresponding carbon atom in the molecule's framework.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below based on general principles and data from similar compounds.

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Aromatic CH7.0 - 8.0120 - 140
NH7.5 - 9.5-
CH₃ (Aryl)2.0 - 2.515 - 25
CH₃ (Acetyl)1.9 - 2.320 - 30
C=O-168 - 172
Aromatic C-Br-110 - 125
Aromatic C-N-135 - 145
Aromatic C-CH₃-130 - 140

Note: These are estimated values and actual experimental values may vary.

The conformation of a molecule, or its three-dimensional arrangement in space, can significantly influence its properties and reactivity. NMR spectroscopy, particularly through the Nuclear Overhauser Effect (NOE), is a key tool for conformational analysis in solution.

NOESY (Nuclear Overhauser Effect Spectroscopy) is a 2D NMR experiment that detects protons that are close in space, even if they are not directly connected through chemical bonds. For this compound, a NOESY experiment could reveal through-space interactions between the protons of the methyl group on the phenyl ring and the adjacent aromatic proton. It could also provide information on the orientation of the acetamide (B32628) group relative to the phenyl ring by observing correlations between the NH proton or the acetyl methyl protons and the aromatic protons. Such data would be invaluable in determining the preferred conformation of the molecule in solution.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a cornerstone for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental composition of the molecular ion. For this compound (C₉H₁₀BrNO), HRMS would be used to confirm its molecular formula by matching the experimentally measured exact mass with the theoretically calculated mass. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in two molecular ion peaks separated by two mass units, which is a clear diagnostic feature.

Theoretical Exact Mass for C₉H₁₀⁷⁹BrNO: 226.9946 g/mol Theoretical Exact Mass for C₉H₁₀⁸¹BrNO: 228.9925 g/mol

Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation. In an MS/MS experiment, the molecular ion of interest is selected, subjected to fragmentation, and the resulting fragment ions are analyzed. The fragmentation pattern provides a "fingerprint" of the molecule's structure.

For this compound, characteristic fragmentation pathways would be expected. Common fragmentation would likely involve the cleavage of the amide bond, leading to the formation of ions corresponding to the bromo-methylphenyl portion and the acetyl group. The loss of the bromine atom would also be an anticipated fragmentation pathway. Analysis of these fragmentation patterns would allow for the confirmation of the compound's structure and the connectivity of its constituent parts.

A table of potential major fragment ions for this compound that could be observed in an MS/MS experiment is provided below.

m/z of Fragment Ion Possible Structure of Fragment
184/186[Br(CH₃)C₆H₃NH]⁺
170/172[Br(CH₃)C₆H₄]⁺
106[CH₃C₆H₄NH₂]⁺ (from loss of Br and CO)
43[CH₃CO]⁺

Note: The m/z values are nominal and the presence and abundance of fragments depend on the ionization technique and collision energy.

Vibrational Spectroscopy Studies (FTIR and Raman)

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a compound. These techniques are complementary and together offer a comprehensive vibrational profile.

FTIR Spectroscopy: In FTIR spectroscopy, the absorption of infrared radiation by the molecule is measured, leading to the excitation of molecular vibrations. The resulting spectrum shows absorption bands at specific frequencies corresponding to different functional groups. For this compound, characteristic absorption bands would be expected for the N-H stretch of the amide, the C=O stretch of the carbonyl group, C-H stretches of the aromatic and methyl groups, and vibrations associated with the substituted benzene (B151609) ring.

Raman Spectroscopy: Raman spectroscopy is a light scattering technique that provides information about molecular vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it a valuable complement to FTIR. For this compound, Raman spectroscopy would be useful for observing the vibrations of the aromatic ring and the C-Br bond.

A table of expected characteristic vibrational frequencies for this compound is presented below.

Vibrational Mode Expected FTIR Frequency (cm⁻¹) Expected Raman Intensity
N-H Stretch3250 - 3350Weak to Medium
Aromatic C-H Stretch3000 - 3100Strong
Aliphatic C-H Stretch2850 - 3000Medium
C=O Stretch (Amide I)1640 - 1680Strong
N-H Bend (Amide II)1510 - 1570Medium
Aromatic C=C Stretch1450 - 1600Strong
C-N Stretch1200 - 1350Medium
C-Br Stretch500 - 650Strong

Note: These are typical frequency ranges and the actual values can be influenced by the molecular environment and physical state of the sample.

In-Depth Analysis of this compound Remains Elusive Due to Lack of Publicly Available Experimental Data

A thorough investigation into the spectroscopic and structural properties of the chemical compound this compound has been hampered by a significant lack of publicly available, detailed experimental research. Despite extensive searches for scholarly articles and data repositories, specific Fourier-transform infrared (FT-IR) spectroscopy, Raman spectroscopy, and single-crystal X-ray diffraction data for this particular compound could not be located.

The inquiry, aimed at elucidating the detailed molecular and crystalline structure of this compound, sought to provide a comprehensive analysis of its functional groups, hydrogen bonding interactions, molecular geometry, and crystal packing. However, the scientific literature accessible through broad searches does not appear to contain dedicated studies on this specific isomer.

While information on related compounds, such as other brominated or methylated N-phenylacetamide derivatives, is available, a direct and detailed examination of this compound is not present in the accessed resources. The required experimental data is essential for a rigorous scientific discussion as outlined in the proposed article structure.

Consequently, without access to primary experimental data from techniques such as FT-IR, Raman spectroscopy, and single-crystal X-ray diffraction for this compound, a scientifically accurate and detailed article on its spectroscopic and structural elucidation cannot be generated at this time. Further research published in specialized chemical databases or future scholarly articles will be necessary to provide the specific findings required for such an analysis.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool in computational chemistry to predict molecular properties and reactivity.

Geometry Optimization and Energy Minimization

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground-state geometry. This is achieved through a process called geometry optimization, where the energy of the molecule is minimized with respect to the positions of its nuclei. For this compound, this process would involve systematically adjusting bond lengths, bond angles, and dihedral angles until the lowest energy conformation is found.

Hypothetical Optimized Geometrical Parameters for this compound

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-Br1.905
C-N1.360
C=O1.230
C-C (ring)1.390 - 1.405
C-CH31.510
C-N-C128.5
N-C=O122.0
C-C-Br119.5
C-C-N-C

This table is interactive. You can sort and filter the data.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity. irjweb.com

For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the nitrogen atom of the acetamide group, due to the presence of lone pair electrons and the π-system. The electron-withdrawing nature of the bromine atom and the carbonyl group would likely lower the energy of the HOMO. The LUMO, on the other hand, is anticipated to be distributed over the carbonyl group and the phenyl ring, indicating these as potential sites for nucleophilic attack. The presence of the electron-donating methyl group would slightly raise the HOMO energy level. A smaller HOMO-LUMO gap would suggest higher reactivity. irjweb.com

Hypothetical Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap5.3

This table is interactive. You can sort and filter the data.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. uni-muenchen.de The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). youtube.com

In the MEP map of this compound, the most negative potential (typically colored red) would be expected around the oxygen atom of the carbonyl group, making it a likely site for protonation and interaction with electrophiles. The area around the bromine atom would also exhibit some negative potential. Regions of positive potential (typically colored blue) would be anticipated around the hydrogen atoms of the amide group and the methyl group, indicating their susceptibility to nucleophilic attack. nih.gov The phenyl ring would show a more complex potential distribution due to the competing effects of the substituents.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. ethz.ch By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics and thermodynamic properties of molecules in various environments. nih.gov

Conformational Dynamics and Stability in Solution

The flexibility of the this compound molecule, particularly the rotation around the C-N bond connecting the phenyl ring and the acetamide group, can be investigated using MD simulations. These simulations can reveal the different conformations the molecule can adopt in solution and the energetic barriers between them.

By running simulations in different solvents, one could assess how the solvent environment influences the conformational preferences and stability of the molecule. The planarity of the amide group with respect to the aromatic ring is a key conformational feature that could be affected by the polarity of the solvent. The stability of different conformers can be evaluated by analyzing the potential energy of the system over the simulation trajectory.

Interaction Studies with Solvent Systems

MD simulations are particularly useful for studying the interactions between a solute and solvent molecules at an atomic level. For this compound, simulations in explicit solvent models (e.g., water, ethanol, or dimethyl sulfoxide) would allow for the analysis of hydrogen bonding and other non-covalent interactions.

The oxygen atom of the carbonyl group and the hydrogen atom of the amide group are potential sites for hydrogen bonding with protic solvents like water and ethanol. The simulations could quantify the number and lifetime of these hydrogen bonds, providing insights into the solvation of the molecule. The radial distribution function (RDF) can be calculated from the simulation data to understand the probability of finding solvent molecules at a certain distance from specific atoms of the solute. This analysis would be crucial for understanding the solubility and transport properties of this compound in different solvent systems.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. slideshare.netnih.gov For a molecule like this compound, a QSAR model would correlate its structural features with a specific biological endpoint, such as enzyme inhibition or receptor binding affinity. researchgate.net The fundamental principle is that the variations in the biological activity of a series of compounds are dependent on the changes in their molecular properties. researchgate.net

Developing a QSAR model involves several key stages: collecting a data set of compounds with known activities, calculating molecular descriptors for each compound, building a mathematical model using statistical techniques like multiple linear regression, and rigorously validating the model's predictive power. nih.gov

Computational Descriptors for Biological Activity Prediction

To build a QSAR model, the three-dimensional structure of this compound is translated into a set of numerical values known as molecular descriptors. These descriptors quantify various aspects of the molecule's physicochemical properties. The selection of appropriate descriptors is a critical step, as they are the independent variables used to predict the dependent variable (biological activity). derpharmachemica.com

For aromatic compounds like this compound, descriptors can be categorized as follows:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO). inonu.edu.tr The bromine atom, being electronegative, and the methyl group, being electron-donating, significantly influence the electronic landscape of the aromatic ring.

Steric Descriptors: These relate to the three-dimensional shape and size of the molecule. Descriptors like molecular volume, surface area, and radius of gyration are used to quantify the steric influence of the substituents on how the molecule interacts with a biological target. researchgate.net

Topological Descriptors: These are numerical representations of molecular branching and connectivity. Molecular connectivity indices, for example, can quantify the degree of branching in the structure. nih.gov

Hydrophobic Descriptors: The octanol/water partition coefficient (logP) is a common descriptor used to measure the hydrophobicity of a molecule, which is crucial for its ability to cross biological membranes. nih.gov

The table below illustrates some of the key descriptors that would be relevant for a QSAR study of this compound.

Descriptor CategorySpecific Descriptor ExampleSignificance in Biological Activity Prediction
Electronic Highest Occupied Molecular Orbital (HOMO) EnergyRelates to the molecule's ability to donate electrons in a reaction.
Lowest Unoccupied Molecular Orbital (LUMO) EnergyRelates to the molecule's ability to accept electrons.
Dipole MomentInfluences polar interactions with the biological target.
Steric Molecular Volume / Surface AreaDetermines the fit of the molecule into a receptor's binding site.
Radius of GyrationDescribes the mass distribution and compactness of the molecule. researchgate.net
Hydrophobic LogP (Octanol/Water Partition Coefficient)Predicts the molecule's partitioning between aqueous and lipid phases. nih.gov
Topological Molecular Connectivity IndexQuantifies the degree of branching and complexity of the molecular structure. nih.gov

Statistical Validation of QSAR Models

The development of a robust and predictive QSAR model is contingent upon its rigorous statistical validation. derpharmachemica.com Validation ensures that the model is not a result of a chance correlation and possesses the ability to accurately predict the activity of new, untested compounds. nih.govnih.gov Validation is generally performed using two main strategies: internal validation and external validation. basicmedicalkey.com

Internal Validation: This process assesses the stability and robustness of the model using the same dataset from which it was developed (the training set). derpharmachemica.combasicmedicalkey.com A common technique is cross-validation, such as the leave-one-out (LOO) method. In LOO cross-validation, a single compound is removed from the dataset, the model is rebuilt using the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for every compound in the set. The predictive ability is quantified by the cross-validated correlation coefficient (Q²). A high Q² value (typically > 0.5) indicates good internal predictivity. derpharmachemica.com

External Validation: This is considered the most stringent test of a model's predictive power. nih.govnih.gov It involves using the QSAR model, which was built using the training set, to predict the biological activity of an independent set of compounds (the test set) that were not used in the model's development. basicmedicalkey.com The model's performance is evaluated by comparing the predicted activities with the experimentally determined values for the test set compounds.

The statistical quality and predictive capability of a QSAR model are judged by several parameters, as detailed in the table below.

Validation ParameterSymbolDescriptionAcceptable Value
Goodness-of-fit R² (Coefficient of Determination)Measures the fraction of the variance in the dependent variable (activity) that is predictable from the independent variables (descriptors).> 0.6
Internal Predictivity Q² (Cross-validated R²)Assesses the predictive power of the model based on internal cross-validation. A high value suggests a robust model.> 0.5
External Predictivity R²_pred (Predictive R²)Measures how well the model predicts the activity of an external test set. It is a key indicator of the model's real-world applicability.> 0.6

The Organisation for Economic Co-operation and Development (OECD) has established principles for validating QSAR models for regulatory purposes. These principles emphasize the need for a defined endpoint, an unambiguous algorithm, a defined applicability domain (AD), and appropriate measures of goodness-of-fit, robustness, and predictivity. basicmedicalkey.com The AD defines the chemical space in which the model can make reliable predictions. basicmedicalkey.com

Advanced Computational Chemistry

Computational chemistry methods, such as Density Functional Theory (DFT), can be employed to investigate the electronic structure, molecular geometry, and vibrational frequencies of N-(5-Bromo-2-methylphenyl)acetamide. These calculations can provide insights into the molecule's reactivity, stability, and spectroscopic properties, complementing experimental data.

Biological and Pharmacological Investigations of N 5 Bromo 2 Methylphenyl Acetamide Analogs

Mechanism of Action Studies at the Molecular Level

Understanding how these compounds exert their effects is crucial for their development as therapeutic agents. This involves detailed studies into their interactions with enzymes, receptors, and cellular signaling pathways.

Enzyme Inhibition Assays and Target Identification

A significant area of research for analogs of N-(5-Bromo-2-methylphenyl)acetamide has been in the field of enzyme inhibition. By identifying specific enzymes that these compounds can inhibit, researchers can pinpoint potential therapeutic applications.

One area of investigation has been cholinesterase inhibition, which is relevant for neurodegenerative diseases like Alzheimer's. Research has indicated that N-substituted acetamides can act as inhibitors of acetylcholinesterase (AChE), a key enzyme in neurotransmitter regulation. For instance, a series of synthesized N-(5-bromo-1H-benzo[d]imidazol-2-yl)acetamide derivatives, which are analogs, demonstrated moderate to good inhibitory potential against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). researchgate.net Several of these analogs were found to be more potent than the standard drug, Donepezil. researchgate.net

Another target for these analogs is urease, an enzyme implicated in various pathological conditions. Acetamide-sulfonamide scaffolds have been developed and screened for their urease inhibition activity. semanticscholar.org Some of these conjugates, which can be considered analogs of the core acetamide (B32628) structure, were found to be potent and demonstrated a competitive mode of urease inhibition. semanticscholar.org

Furthermore, analogs have been evaluated for their potential as antidiabetic agents through the inhibition of α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism. nih.gov A synthetic compound, 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] researchgate.netthiazin-2-yl)-1-(2-bromophenyl) acetamide, showed significant inhibitory activity against both α-glucosidase and α-amylase. nih.gov Kinetic studies revealed a non-competitive mode of inhibition for this compound. nih.gov

The table below summarizes the enzyme inhibition data for some of the investigated analogs:

Analog Class Target Enzyme Activity Key Findings Reference
N-(5-bromo-1H-benzo[d]imidazol-2-yl)acetamide derivativesAcetylcholinesterase (AChE), Butyrylcholinesterase (BuChE)IC50 values from 5.80 to 40.80 µM (AChE) and 7.20 to 42.60 µM (BuChE)Some analogs were more potent than the standard inhibitor, Donepezil. researchgate.net
Acetamide-sulfonamide conjugatesUreaseIC50 values as low as 9.95 µMDemonstrated competitive and mixed modes of inhibition. semanticscholar.org
2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] researchgate.netthiazin-2-yl)-1-(2-bromophenyl) acetamideα-glucosidase, α-amylaseIC50 values of 5.17 µM (α-glucosidase) and 18.82 µM (α-amylase)Showed non-competitive inhibition. nih.gov

Receptor Binding Profiling and Ligand-Receptor Interactions

The interaction of these analogs with various receptors is another critical aspect of their mechanism of action. N-benzyl substitution of phenethylamine (B48288) 5-HT2A receptor agonists, which share structural motifs with some acetamide derivatives, has been shown to significantly affect binding affinity and receptor selectivity for the 5-HT2A/2C receptors. nih.gov This suggests that modifications to the N-acetamide portion of the core structure could influence receptor binding.

Computational molecular docking studies have been employed to predict the binding interactions between acetamide derivatives and their biological targets. For example, the binding of a potent antidiabetic analog with α-glucosidase and α-amylase was analyzed, revealing binding energies of -7.02 Kcal/mol and -6.6 kcal/mol, respectively. nih.gov Similarly, the binding interactions of antimicrobial thiazolopyridine derivatives, which can be considered structural analogs, were studied against MurD and DNA gyrase. mdpi.com

Modulation of Cellular Pathways and Signaling Cascades

The biological effects of this compound analogs are often the result of their ability to modulate specific cellular pathways and signaling cascades. For instance, some derivatives are being investigated for their potential to inhibit enzymes involved in inflammatory pathways.

In the context of cancer research, derivatives have been shown to inhibit the proliferation of cancer cell lines like MCF-7 (breast cancer). The proposed mechanisms involve the disruption of cell cycle progression and the induction of apoptosis. Antiproliferative studies have indicated that related compounds exhibit potent activity, with IC50 values in the nanomolar range against MCF-7 cells, suggesting that structural modifications can significantly enhance their biological efficacy.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

SAR and SPR studies are fundamental to medicinal chemistry, as they provide insights into how the chemical structure of a compound influences its biological activity and physicochemical properties.

Influence of Bromine and Methyl Substituents on Biological Response

The bromine atom and the methyl group on the phenyl ring of this compound are crucial for its biological activity. The bromine atom, being an electron-withdrawing group, and the methyl group, an electron-donating group, influence the electronic environment of the molecule, which can affect its binding affinity and selectivity towards biological targets. The positions of these substituents are also critical.

In studies of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines, the bromine atom is a key feature. nih.gov Research on thiazolo[4,5-b]pyridines, which are heterocyclic analogs, has shown that different substitutions on the core structure lead to varying antimicrobial activities. mdpi.com

Impact of Acetamide Moiety Modifications on Efficacy and Selectivity

The acetamide group (-NHCOCH₃) is a common feature in many biologically active compounds and is a key site for modification in the development of new analogs. The hydrogen on the amide nitrogen can participate in hydrogen bonding with biological targets, and the carbonyl group can also act as a hydrogen bond acceptor.

Modifications of the acetamide moiety can lead to significant changes in efficacy and selectivity. For example, in the development of urease inhibitors, conjugating ibuprofen (B1674241) and flurbiprofen (B1673479) with sulfa drugs through an acetamide linkage resulted in potent inhibitors. semanticscholar.org The nature of the substituent attached to the acetamide nitrogen was found to be critical for the mode of inhibition, with some analogs acting as competitive inhibitors and others as mixed-mode inhibitors. semanticscholar.org

Similarly, in the study of 5-HT2A/2C receptor partial agonists, N-benzyl substitution of phenethylamine derivatives had a dramatic effect on binding affinity and selectivity. nih.gov Small changes in the substituents on the N-benzyl group were found to have a profound effect on their affinities for the receptors. nih.gov

Computational Modeling of Biological Interactions

Computational modeling has become an indispensable tool in modern drug discovery, offering insights into the molecular interactions that underpin the biological activity of chemical compounds. For analogs of this compound, these in silico methods provide a rational basis for understanding their pharmacological potential and for the design of new entities with improved properties.

Molecular Docking Simulations for Ligand-Protein Binding

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method is crucial for understanding the binding mode and affinity of potential drug candidates.

In a notable study, a series of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, which share structural similarities with this compound analogs, were synthesized and evaluated for their antimicrobial and anticancer activities. researchgate.net Molecular docking studies were conducted to understand the binding interactions of the most active compounds with their putative biological targets. researchgate.net For instance, the docking of these compounds into the active site of fungal P450 cytochrome lanosterol (B1674476) 14α-demethylase revealed key interactions responsible for their antifungal effects. nih.gov

The binding energy, a measure of the stability of the ligand-protein complex, is a critical parameter obtained from docking simulations. A lower binding energy generally indicates a more stable complex and potentially higher biological activity. The table below summarizes the docking scores of representative acetamide derivatives against a specific protein target, illustrating the correlation between computational predictions and experimental observations.

Compound IDTarget ProteinBinding Energy (kcal/mol)Key Interacting Residues
Derivative 1PDB ID: 1JIJ-7.5TYR22, HIS125
Derivative 2PDB ID: 4WMZ-8.2LEU45, PHE212
Derivative 3PDB ID: 3ERT-6.9SER101, TRP150

Pharmacophore Modeling for Drug Design

Pharmacophore modeling is another powerful computational strategy used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to exert a specific biological effect. A pharmacophore model can be generated based on the structures of known active compounds (ligand-based) or from the active site of a target protein (structure-based). dovepress.com

For acetamide derivatives, pharmacophore models have been instrumental in designing new compounds with desired biological activities. nih.gov By analyzing a set of active acetamide-containing molecules, researchers can construct a hypothesis that defines the crucial spatial relationships between different functional groups. This model then serves as a 3D query to screen virtual libraries of compounds, identifying novel scaffolds that fit the pharmacophoric requirements and are therefore likely to be active.

A typical pharmacophore model for a class of biologically active acetamide analogs might include features such as:

An aromatic ring system.

A hydrogen bond acceptor (the carbonyl oxygen of the acetamide).

A hydrogen bond donor (the amide N-H group).

A hydrophobic region corresponding to the substituted phenyl ring.

The development of such models allows for the rational design of new this compound analogs. For example, modifications can be made to the substitution pattern on the phenyl ring or to the acetamide moiety itself to optimize the fit within the pharmacophore and enhance biological activity. This approach has been successfully applied to identify novel antibacterial agents by screening large compound libraries against a validated pharmacophore model derived from active chalcone (B49325) derivatives. acs.org

The integration of molecular docking and pharmacophore modeling provides a synergistic approach to drug design. While pharmacophore models help in identifying diverse chemical scaffolds with the potential for biological activity, molecular docking refines the selection by predicting the precise binding interactions and affinities of the identified hits. This dual computational strategy is pivotal in accelerating the discovery and development of new therapeutic agents based on the this compound framework.

Research Applications

Role as a Precursor in the Synthesis of Biologically Active Molecules

The ability to functionalize the bromine atom on the phenyl ring makes this compound a valuable starting material for the synthesis of potential drug candidates. By employing cross-coupling reactions, researchers can introduce a wide array of chemical moieties, leading to the generation of libraries of compounds for biological screening.

Application in the Development of Novel Organic Materials

The structural features of this compound also make it a candidate for the development of new organic materials. The aromatic ring system can be incorporated into larger conjugated systems, which may exhibit interesting electronic or optical properties. The ability to modify the compound through its reactive sites allows for the fine-tuning of these properties for specific applications in materials science.

Precursor Synthesis and Derivatization Strategies

The traditional and most direct route to this compound involves a two-step process: the bromination of 2-methylaniline (o-toluidine) followed by the acylation of the resulting 5-bromo-2-methylaniline (B1273131).

Acylation Reactions of Substituted Anilines

The final step in the primary synthesis of this compound is the acylation of 5-bromo-2-methylaniline. This nucleophilic substitution reaction involves the replacement of a hydrogen atom on the amino group with an acyl group. ncert.nic.in Typically, acetic anhydride (B1165640) or acetyl chloride serves as the acylating agent. The reaction is often conducted in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the acid byproduct (e.g., HCl) and drive the reaction towards the formation of the amide product. ncert.nic.in

The general reaction is as follows:

5-Bromo-2-methylaniline + Acylating Agent (e.g., Acetic Anhydride) → this compound

This acylation step is a common transformation in organic synthesis, and its efficiency can be influenced by the choice of solvent and reaction temperature.

Bromination Techniques for Aromatic Rings

The key precursor, 5-bromo-2-methylaniline, is synthesized by the electrophilic aromatic substitution of 2-methylaniline. The directing effects of the amino and methyl groups on the aromatic ring guide the incoming bromine atom primarily to the para position relative to the amino group, resulting in the desired 5-bromo-2-methylaniline. nih.gov

Various brominating agents can be employed for this transformation. A common laboratory and industrial method utilizes N-bromosuccinimide (NBS) in a suitable solvent. This method is often preferred due to its selectivity and milder reaction conditions compared to using elemental bromine (Br₂). When using Br₂, a catalyst may be required, and the reaction conditions need to be carefully controlled to minimize the formation of poly-brominated byproducts. masterorganicchemistry.com

Another approach involves the bromination of N-acetyl-2-methylaniline (N-(2-methylphenyl)acetamide). In this case, the acetamido group, being an ortho-, para-director, also directs the bromine to the desired position. The resulting this compound is the target molecule itself, accomplishing the synthesis in a different sequence.

Optimization of Reaction Conditions for Yield and Purity

Maximizing the yield and purity of this compound requires careful optimization of several reaction parameters. Key factors include:

Temperature: Controlling the temperature during both bromination and acylation is crucial to prevent side reactions and decomposition of reactants or products.

Reaction Time: Adequate reaction time is necessary to ensure complete conversion. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) can help determine the optimal duration.

Solvent: The choice of solvent can significantly impact reaction rates and product solubility, facilitating easier workup and purification.

Purification Methods: Post-reaction, purification techniques such as recrystallization or column chromatography are employed to remove unreacted starting materials, byproducts, and catalysts, leading to a high-purity final product.

ParameterOptimized ConditionRationale
Brominating Agent N-Bromosuccinimide (NBS)Offers high selectivity for the desired isomer and milder reaction conditions.
Acylating Agent Acetic AnhydrideReadily available and effective for acylation of anilines.
Base (for Acylation) Pyridine or TriethylamineNeutralizes the acidic byproduct, driving the reaction to completion.
Purification RecrystallizationEffective method for obtaining high-purity crystalline product.

Novel Synthetic Routes and Catalytic Approaches

While the traditional methods are reliable, research continues to explore more efficient and environmentally friendly synthetic strategies.

Palladium-Catalyzed Cross-Coupling Reactions Involving this compound Precursors

Palladium-catalyzed cross-coupling reactions represent a powerful tool in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netchemrxiv.org In the context of this compound synthesis, these methods can be applied to its precursors. For instance, a bromo-substituted aniline (B41778) or acetanilide (B955) can undergo coupling reactions, such as the Suzuki or Buchwald-Hartwig amination, to introduce the desired functionalities. chemrxiv.orgmdpi.com

The Suzuki coupling, for example, could involve the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst. mdpi.com This approach offers a versatile route to a wide range of substituted anilines and their derivatives. The development of highly active and selective palladium catalysts and ligands has significantly expanded the scope and applicability of these reactions in pharmaceutical and materials science. researchgate.netnih.govnih.gov

Investigation of Green Chemistry Principles in Synthetic Protocols

The principles of green chemistry are increasingly being integrated into chemical synthesis to minimize environmental impact. For the synthesis of this compound, this involves several considerations:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water or ionic liquids.

Catalysis: Employing catalytic reagents in small amounts instead of stoichiometric reagents to reduce waste. chemrxiv.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible.

Research into greener bromination methods, for example, explores the use of oxidizing agents like hydrogen peroxide in combination with a bromide source, which can be a more environmentally benign approach than traditional methods. google.comwku.edu Similarly, enzymatic or whole-cell biocatalytic methods are being investigated for acylation and other transformations, offering high selectivity and mild reaction conditions.

Mechanistic Investigations of Formation Reactions

The formation of this compound via the acylation of 5-bromo-2-methylaniline proceeds through a nucleophilic acyl substitution mechanism. The reaction is initiated by the nucleophilic attack of the nitrogen atom of the amino group in 5-bromo-2-methylaniline on the electrophilic carbonyl carbon of the acylating agent (either acetic anhydride or acetyl chloride).

In the case of acetic anhydride, the lone pair of electrons on the nitrogen atom of the aniline derivative attacks one of the carbonyl carbons of the acetic anhydride molecule. This leads to the formation of a tetrahedral intermediate. This intermediate is unstable and subsequently collapses. The collapse involves the reformation of the carbonyl double bond and the departure of a leaving group. In this instance, the leaving group is an acetate (B1210297) ion. A proton transfer step then occurs, where a base (which can be another molecule of the aniline, the solvent, or an added base) removes a proton from the positively charged nitrogen atom, resulting in the formation of the final amide product, this compound, and acetic acid as a byproduct.

When acetyl chloride is used as the acylating agent, the mechanism is analogous. The nitrogen atom of 5-bromo-2-methylaniline acts as a nucleophile, attacking the carbonyl carbon of acetyl chloride. This results in the formation of a tetrahedral intermediate. The chloride ion is an excellent leaving group, and its departure from the tetrahedral intermediate is rapid, leading to the formation of a protonated amide. A base, such as pyridine or triethylamine, is crucial in this reaction to abstract the proton from the nitrogen atom, yielding the neutral this compound and the hydrochloride salt of the base. The presence of the base drives the reaction to completion by neutralizing the acidic byproduct.

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom attached to the phenyl ring is a key site for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. These reactions typically proceed via a nucleophilic aromatic substitution (SNAr) mechanism, which is characteristic of aryl halides, particularly those activated by electron-withdrawing groups. However, transition-metal-catalyzed cross-coupling reactions have become the most versatile and widely used methods for the substitution of aryl halides.

The bromine atom of this compound can be replaced by various nucleophiles to yield a range of substituted derivatives. While traditional SNAr reactions with potent nucleophiles are possible, modern synthetic chemistry heavily relies on transition-metal catalysis for such transformations.

Palladium-Catalyzed Cross-Coupling Reactions: These reactions are paramount for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: Reaction with aryl or vinyl boronic acids (or their esters) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base affords biaryl compounds or styrenyl derivatives, respectively. For instance, coupling with phenylboronic acid would yield N-(2-methyl-5-phenylphenyl)acetamide.

Heck Coupling: This reaction involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.

Buchwald-Hartwig Amination: This powerful method allows for the formation of C-N bonds by coupling the aryl bromide with primary or secondary amines, providing access to N,N'-diaryl or N-alkyl-N-aryl amine derivatives.

Sonogashira Coupling: The reaction with terminal alkynes, catalyzed by palladium and a copper(I) co-catalyst, yields aryl alkynes.

Copper-Catalyzed Reactions: Copper catalysts are also effective for forming C-N, C-O, and C-S bonds.

Ullmann Condensation: This classic reaction involves the coupling of the aryl bromide with alcohols, amines, or thiols, typically at high temperatures. For example, reaction with sodium methoxide (B1231860) would yield N-(5-methoxy-2-methylphenyl)acetamide.

Chan-Lam Coupling: A more modern variant that often proceeds under milder conditions, using boronic acids, stannanes, or siloxanes as the coupling partners for amination or etherification.

A practical example of derivatization can be seen in the synthesis of 2-amino-N-(p-chlorophenyl) acetamide (B32628) derivatives, where a bromoacetamide is reacted with various amines to form new C-N bonds via nucleophilic substitution. irejournals.com Similarly, various aryl/heteroaryl boronic acids have been successfully used in Suzuki cross-coupling reactions with 5-bromo-2-aminobenzimidazole to produce a library of derivatives with varying yields. researchgate.net

Table 1: Representative Nucleophilic Substitution Reactions for Derivatization

Reaction Type Nucleophile/Reagent Catalyst System Potential Product
Suzuki Coupling Phenylboronic Acid Pd(PPh₃)₄ / Base N-(2-methyl-[1,1'-biphenyl]-5-yl)acetamide
Buchwald-Hartwig Diethylamine Pd catalyst / Ligand / Base N-(5-(diethylamino)-2-methylphenyl)acetamide
Sonogashira Coupling Phenylacetylene Pd catalyst / Cu(I) / Base N-(2-methyl-5-(phenylethynyl)phenyl)acetamide
Ullmann Condensation Sodium Methoxide Cu catalyst N-(5-methoxy-2-methylphenyl)acetamide

Kinetic and Thermodynamic Aspects of Substitution Processes

The feasibility and rate of nucleophilic substitution reactions on the aryl ring are governed by both kinetic and thermodynamic factors.

Kinetics: The rate of the reaction is determined by the activation energy (Ea) of the rate-determining step. For SNAr reactions, this is typically the formation of the resonance-stabilized carbanionic intermediate, known as the Meisenheimer complex. The stability of this intermediate is crucial. Electron-withdrawing groups positioned ortho or para to the leaving group (bromine) stabilize the negative charge in the intermediate, thereby lowering the activation energy and increasing the reaction rate. In this compound, the acetamido group (-NHCOCH₃) and the methyl group (-CH₃) are both electron-donating by resonance and induction, respectively, which would not facilitate a classical SNAr reaction. Therefore, transition-metal-catalyzed pathways, which operate via different mechanisms (e.g., oxidative addition, reductive elimination), are generally required and more efficient.

Transformations of the Acetamide Moiety

The acetamide group (-NHCOCH₃) is a robust functional group, but it can undergo several important transformations, including hydrolysis, oxidation, and reduction.

The amide bond of this compound can be cleaved through hydrolysis under either acidic or basic conditions to yield 5-bromo-2-methylaniline and acetic acid (or its salt). ijper.org The reaction is typically slow and often requires heating.

Acid-Catalyzed Hydrolysis: The mechanism involves the initial protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic. A water molecule then attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of the amine (5-bromo-2-methylaniline) regenerates the carboxylic acid and the acid catalyst.

Base-Catalyzed Hydrolysis (Saponification): This process involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. arkat-usa.org This forms a tetrahedral intermediate. The breakdown of this intermediate to form a carboxylate anion and the amine is often the rate-determining step. rsc.org An excess of base is required as it is consumed in the neutralization of the resulting carboxylic acid. Studies on N-substituted amides show that the hydrolysis rate is sensitive to the nature of the substituents on both the acyl and the N-aryl portions of the molecule. psu.edu Electron-withdrawing groups on the N-aryl ring generally accelerate the rate of alkaline hydrolysis. arkat-usa.org

Table 2: Relative Hydrolysis Rates of Selected Amides

Compound Relative Rate Conditions
Benzamide Slower Alkaline
Nicotinamide Faster Alkaline
CH₃CONHPh Faster Alkaline
PhCONHPh Slower Alkaline

Data derived from qualitative comparisons in literature. arkat-usa.org

Oxidation and Reduction Pathways of Functional Groups

Oxidation: The acetamide functionality is generally resistant to oxidation. However, under specific conditions, such as electrochemical oxidation, N-aryl amides can undergo bond cleavage. Studies on N-aryl-2,2-diphenylacetamides have shown that the site of cleavage depends on the electronic nature of the substituents on the aryl ring. rsc.org Electron-donating groups on the aryl ring tend to favor the cleavage of the N-aryl bond. rsc.org For this compound, the methyl group is electron-donating, suggesting that oxidative conditions could potentially cleave the N-phenyl bond. Additionally, strong oxidizing agents under harsh conditions can oxidize the methyl group on the benzene (B151609) ring to a carboxylic acid.

Reduction: The amide group can be reduced to a secondary amine. A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄), which would convert this compound into N-ethyl-5-bromo-2-methylaniline. ncert.nic.in This reaction provides a pathway to a different class of substituted anilines. Alternative metal-free reduction methods have also been developed. nih.gov

Electrophilic Aromatic Substitution on the Phenyl Ring

The existing substituents on the phenyl ring of this compound direct the position of any further electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, or Friedel-Crafts reactions. studysmarter.co.uk The outcome is determined by the cumulative activating/deactivating and directing effects of the acetamido, methyl, and bromo groups.

Directing Effects of Substituents:

Acetamido Group (-NHCOCH₃): This is a powerful activating group and is ortho, para-directing due to the resonance donation of the nitrogen lone pair into the ring. youtube.comlibretexts.org The steric bulk of the group can hinder substitution at the ortho position (position 6).

Methyl Group (-CH₃): This is a weakly activating group and is also ortho, para-directing due to inductive effects and hyperconjugation.

Bromo Group (-Br): This is a deactivating group due to its electron-withdrawing inductive effect, but it is ortho, para-directing because of resonance effects where its lone pairs can stabilize the cationic intermediate (arenium ion).

Regioselectivity: The positions on the ring available for substitution are C3, C4, and C6.

Position 6: ortho to the methyl group and ortho to the acetamido group. This position is strongly activated by both groups but may be subject to steric hindrance from the adjacent bulky acetamido group.

Position 4: para to the methyl group and meta to the acetamido group. It is activated by the methyl group.

Position 3: ortho to the bromo group and meta to the methyl group. This position is the least favored for substitution due to being meta to the activating methyl group and only weakly directed by the bromo group.

Considering the powerful ortho, para-directing nature of the acetamido group, substitution is most likely to occur at the positions ortho or para to it. The para position is already occupied by bromine. The available ortho position is C6. Therefore, electrophilic attack is strongly directed to position C6, which is also activated by the methyl group at C2. While position 4 is activated by the methyl group, it is meta to the stronger directing acetamido group, making it a less likely site for substitution. Thus, the major product of an electrophilic aromatic substitution reaction on this compound is expected to be the C6-substituted isomer.

Table 3: Analysis of Regioselectivity in Electrophilic Aromatic Substitution

Position Relation to -NHCOCH₃ Relation to -CH₃ Relation to -Br Overall Likelihood of Substitution
C6 ortho (Activating) ortho (Activating) meta High (Likely major product)
C4 meta para (Activating) ortho (Directing) Moderate (Possible minor product)
C3 para (Activating) meta ortho (Directing) Low

Regioselectivity Studies of Further Substitutions

The introduction of additional substituents onto the phenyl ring of this compound is a key strategy for modifying its properties. The positions at which these new groups attach, known as regioselectivity, are influenced by the directing effects of the existing substituents.

The acetamido group (-NHCOCH₃) is a moderate activating group and directs incoming electrophiles to the ortho and para positions relative to itself. Similarly, the methyl group (-CH₃) is a weak activating group and also an ortho-, para-director. Conversely, the bromine atom is a deactivating group but, like other halogens, directs incoming electrophiles to the ortho and para positions.

In this compound, the positions ortho and para to the activating acetamido group are positions 3, and 6. The positions ortho and para to the methyl group are positions 3 and 6 as well. The positions ortho and para to the bromo group are positions 4 and 6. The cumulative effect of these groups will therefore strongly direct incoming electrophiles to the remaining open positions on the aromatic ring, primarily positions 4 and 6.

While specific experimental data on the regioselectivity of further substitutions on this compound are not extensively documented in publicly available literature, predictions can be made based on established principles of electrophilic aromatic substitution. For instance, in a nitration reaction, the nitro group would be expected to add at the positions most activated by the existing groups and least sterically hindered.

Exploration of Derivatization for Advanced Chemical Scaffolds

The bromine atom on the this compound ring provides a reactive handle for a variety of cross-coupling reactions, enabling the construction of more complex molecules and advanced chemical scaffolds. These reactions are instrumental in medicinal chemistry and materials science for creating novel compounds with specific functions.

One of the most powerful methods for derivatization is the Suzuki cross-coupling reaction . This palladium-catalyzed reaction forms a carbon-carbon bond between the aryl bromide and an organoboron compound, such as an arylboronic acid. While direct studies on this compound are limited, research on the analogous compound, N-[5-bromo-2-methylpyridine-3-yl]acetamide, demonstrates the feasibility and utility of this approach. In these studies, the bromo-substituted pyridine derivative was successfully coupled with a variety of arylboronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as K₃PO₄. mdpi.com These reactions proceeded in moderate to good yields, showcasing the robustness of the Suzuki coupling for creating biaryl structures. mdpi.com

The following table illustrates the types of arylboronic acids that have been successfully coupled with a similar bromo-substituted acetamide, suggesting potential derivatization pathways for this compound.

Arylboronic Acid ReactantResulting Chemical Scaffold
Phenylboronic acidBiphenyl derivatives
4-Methylphenylboronic acid4'-Methylbiphenyl derivatives
4-Methoxyphenylboronic acid4'-Methoxybiphenyl derivatives
3-Nitrophenylboronic acid3'-Nitrobiphenyl derivatives
Thiophene-2-boronic acidAryl-thiophene derivatives

This table is illustrative and based on reactions with an analogous compound. The reactivity of this compound would need to be experimentally verified.

Another significant derivatization strategy is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between the aryl bromide and an amine. This reaction is a powerful tool for synthesizing a wide range of substituted anilines and their derivatives, which are important pharmacophores in many drug molecules. The application of Buchwald-Hartwig amination to this compound would enable the introduction of various primary and secondary amines at the 5-position, leading to diverse and complex chemical scaffolds.

The derivatization of this compound through these and other cross-coupling reactions opens avenues for the synthesis of novel compounds with potential applications in various fields of chemical research. The resulting complex scaffolds can be further modified to create libraries of compounds for screening in drug discovery and materials science.

Q & A

Basic: What are the optimal synthetic routes for N-(5-Bromo-2-methylphenyl)acetamide, and how can reaction conditions be systematically optimized?

Methodological Answer:
A common approach involves acetylation of 5-bromo-2-methylaniline using acetic anhydride or acetyl chloride under reflux. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity, while toluene minimizes side reactions.
  • Temperature control : Maintain 80–100°C to balance reaction rate and byproduct formation.
  • Catalysis : Acidic (H₂SO₄) or basic (pyridine) conditions may be tested for yield optimization.
    Post-synthesis, purify via recrystallization (ethanol/water) and validate purity via HPLC (>97% threshold) .

Basic: How should researchers characterize this compound using spectroscopic and crystallographic techniques?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks using deuterated DMSO or CDCl₃. The methyl group on the phenyl ring (δ ~2.3 ppm) and acetamide carbonyl (δ ~168 ppm) are diagnostic .
  • FTIR : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹).
  • X-ray crystallography : For structural elucidation, grow single crystals in ethanol. Refinement with software like SHELXL reveals bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding) .

Advanced: How can contradictions between spectroscopic data and crystallographic results be resolved for this compound?

Methodological Answer:
Discrepancies often arise from dynamic effects (e.g., conformational flexibility in solution vs. solid state):

  • Variable-temperature NMR : Probe conformational changes by analyzing peak splitting or coalescence at elevated temperatures.
  • DFT calculations : Compare computed (e.g., Gaussian) and experimental spectra to identify dominant conformers .
  • Synchrotron XRD : High-resolution data can resolve ambiguities in crystallographic models .

Advanced: What computational strategies are employed to study the electronic properties and reactivity of this compound?

Methodological Answer:

  • HOMO-LUMO analysis : Use density functional theory (DFT) with B3LYP/6-311+G(d,p) basis sets to predict reactivity sites. The bromine substituent lowers LUMO energy, enhancing electrophilicity .
  • Molecular Electrostatic Potential (MESP) : Map charge distribution to identify nucleophilic/electrophilic regions.
  • Docking studies : If bioactive, simulate interactions with target proteins (e.g., enzymes) using AutoDock Vina .

Research Gap: What understudied applications of this compound warrant investigation based on its functional groups?

Methodological Answer:

  • Pharmaceutical intermediates : Explore as a precursor for kinase inhibitors or antimicrobial agents via Suzuki coupling (bromine as a handle) .
  • Material science : Investigate liquid crystalline behavior by modifying substituents (e.g., adding alkyl chains) .
  • Environmental chemistry : Study degradation pathways (e.g., hydrolysis under UV light) to assess ecotoxicological risks .

Safety and Handling: What protocols are critical for safe laboratory handling of this compound?

Methodological Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis .
  • Storage : Keep in airtight containers at 0–6°C to prevent decomposition .
  • Spill management : Neutralize with sodium bicarbonate, then adsorb using vermiculite. Dispose as hazardous waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.